molecular formula C15H22FN3O4S B3016813 Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate CAS No. 897619-02-2

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Cat. No. B3016813
CAS RN: 897619-02-2
M. Wt: 359.42
InChI Key: XDUWTQKOPVRYFC-UHFFFAOYSA-N
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Description

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and survival of cancer cells and immune cells.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is involved in the synthesis of various chemical compounds with potential biological activities. For instance, novel carbazole derivatives were synthesized starting from carbazole, indicating the versatility of such compounds in chemical synthesis (Sharma, Kumar, & Pathak, 2014). The compound's role in the formation of derivatives with significant antibacterial and antifungal activity highlights its importance in medicinal chemistry and drug development.

Biological Activities

Research has explored the biological activities of compounds synthesized from this compound. A study on carbazole derivatives indicated that some exhibited significant antibacterial and antifungal activity, as well as activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). This suggests potential therapeutic applications in treating infections and cancer.

Antioxidant Properties

The antioxidant properties of related compounds, such as 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety, have been investigated, revealing promising antioxidant activity in vitro. Such studies are crucial for understanding the compound's potential in mitigating oxidative stress-related diseases (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Crystal Structure Analysis

The crystal structure of closely related compounds has been analyzed to understand their conformation and chemical interactions, providing insights into their chemical behavior and potential applications in material science and pharmaceuticals (Faizi, Ahmad, & Golenya, 2016).

properties

IUPAC Name

ethyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUWTQKOPVRYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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